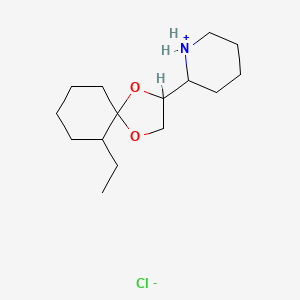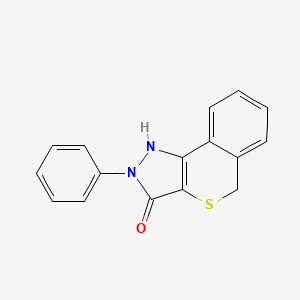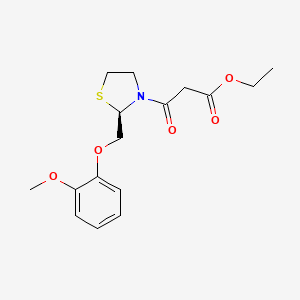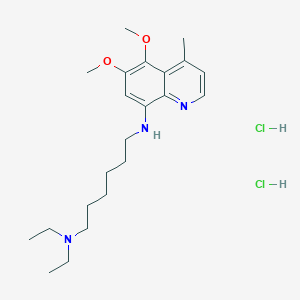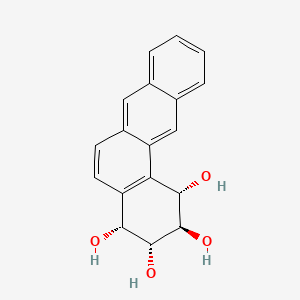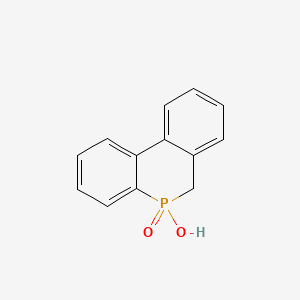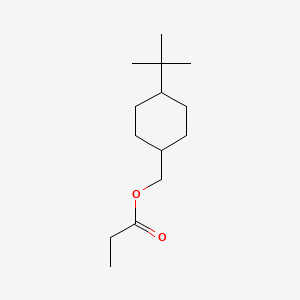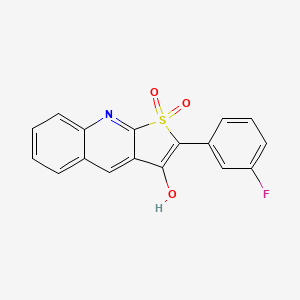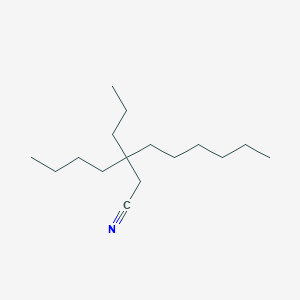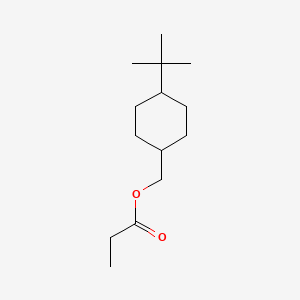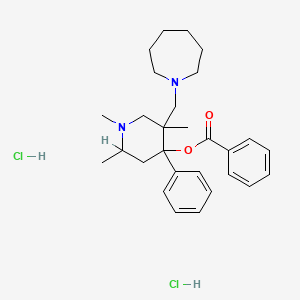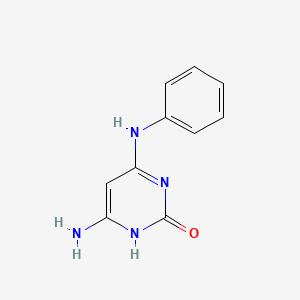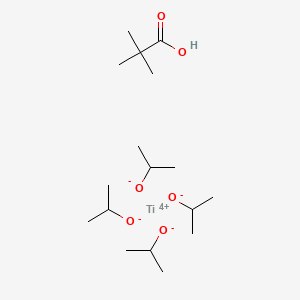
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) is a compound that combines 2,2-dimethylpropanoic acid, propan-2-olate, and titanium(4+)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) involves the reaction of 2,2-dimethylpropanoic acid with propan-2-olate in the presence of a titanium(4+) catalyst. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) is carried out using large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified using various techniques, such as distillation or crystallization, to achieve the desired purity.
化学反応の分析
Types of Reactions
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) typically require specific reagents and conditions, such as:
Oxidizing agents: For oxidation reactions, common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: For reduction reactions, common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from the reactions of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield various carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons.
科学的研究の応用
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in industrial processes, such as the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
2,2-Dimethylpropanoic acid: A similar compound that shares the same carboxylic acid group but lacks the propan-2-olate and titanium(4+) components.
Propan-2-olate: Another similar compound that contains the propan-2-olate group but does not include the 2,2-dimethylpropanoic acid and titanium(4+) components.
Titanium(4+) compounds: Various titanium(4+) compounds that share the titanium(4+) ion but differ in their other chemical groups.
Uniqueness
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) is unique due to its combination of 2,2-dimethylpropanoic acid, propan-2-olate, and titanium(4+)
特性
分子式 |
C17H38O6Ti |
|---|---|
分子量 |
386.3 g/mol |
IUPAC名 |
2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C5H10O2.4C3H7O.Ti/c1-5(2,3)4(6)7;4*1-3(2)4;/h1-3H3,(H,6,7);4*3H,1-2H3;/q;4*-1;+4 |
InChIキー |
JUBQMDJDNPOMMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(C)C(=O)O.[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


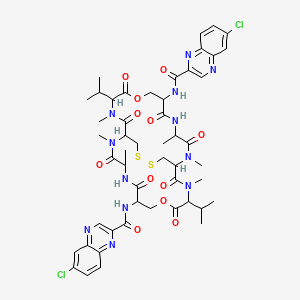
![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
